![molecular formula C6H3Br2NO2 B1315249 2,4-Dibromo-1-nitrobenzene CAS No. 51686-78-3](/img/structure/B1315249.png)
2,4-Dibromo-1-nitrobenzene
Overview
Description
2,4-Dibromo-1-nitrobenzene is a chemical compound with the molecular formula C6H3Br2NO2 . It has an average mass of 280.901 Da and a monoisotopic mass of 278.853027 Da . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 2,4-Dibromo-1-nitrobenzene could involve multiple steps including nitration, conversion from the nitro group to an amine, and bromination . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-1-nitrobenzene consists of a benzene ring with two bromine atoms and one nitro group attached . The positions of these substituents on the benzene ring give the compound its name .Chemical Reactions Analysis
A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . This type of reaction can occur with 2,4-Dibromo-1-nitrobenzene, especially when the compound is activated by substitution with strongly electron-attracting groups such as NO2 .Physical And Chemical Properties Analysis
2,4-Dibromo-1-nitrobenzene is a solid compound . It has a melting point of 59.0 to 63.0 °C . It is soluble in methanol .Scientific Research Applications
Synthesis of Pharmaceuticals : 2,4-Dibromo-1-nitrobenzene serves as an intermediate in the synthesis of pharmaceuticals. For example, it is used in the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide, a medication for treating arrhythmia. The effects of various factors like temperature, solvent, time, and proportions on the reaction have been studied in depth (Zhai Guang-xin, 2006).
Degradation Pathways in Bacteria : Bacterial pathways for degradation of similar compounds, such as 2,4-dinitrotoluene and nitrobenzene, have been analyzed. These studies provide insight into the metabolic adaptations of bacteria to assimilate new carbon sources, especially concerning nitro-substituted aromatic compounds. This research is crucial for understanding the environmental impact and biodegradation processes of these compounds (Johnson & Spain, 2003).
Ultrasonic Assisted Preparation : The preparation of similar nitro aromatic ethers, like 1-butoxy-4-nitrobenzene, has been carried out using ultrasonic assistance and a phase-transfer catalyst. This method enhances the efficiency of the reaction and offers insights into novel synthetic methods for similar compounds (Harikumar & Rajendran, 2014).
Photoreaction Studies : The photoreaction of nitrobenzenes, including derivatives of 2,4-Dibromo-1-nitrobenzene, in the presence of hydrobromic acid has been researched. This study is important for understanding the photochemical properties and potential applications of these compounds in various reactions (McIntyre, Coleman, & Wubbels, 2004).
Environmental Pollution and Degradation : Research on the degradation of nitrobenzene in synthetic wastewater using zerovalent iron (Fe0) highlights the environmental pollution aspects and potential remediation techniques for similar compounds (Mantha, Taylor, Biswas, & Bewtra, 2001).
Electrochemical Studies : Electrochemical reduction studies of nitrobenzene and related compounds provide insights into their redox properties, which are crucial for understanding their behavior in various chemical processes and potential applications in electrochemistry (Silvester et al., 2006).
Mechanism of Action
Target of Action
The primary target of 2,4-Dibromo-1-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves three main steps :
- Preliminary step : Formation of the strongly electrophilic bromine cation .
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 2,4-Dibromo-1-nitrobenzene involve the degradation of nitrobenzene . The nitrobenzene pathway links facile reduction of the nitro- substituent, a novel mutase enzyme, and a conserved operon encoding aminophenol degradation for mineralization of nitrobenzene .
Pharmacokinetics
The compound’s solubility and other physicochemical properties can impact its bioavailability .
Result of Action
The result of the action of 2,4-Dibromo-1-nitrobenzene is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the intermediate .
Action Environment
The action of 2,4-Dibromo-1-nitrobenzene can be influenced by various environmental factors. For instance, the presence of other functional groups can affect the direction of the reaction . Specifically, the nitro group is a meta directing group, meaning that it directs incoming electrophiles to the meta position relative to itself .
Safety and Hazards
properties
IUPAC Name |
2,4-dibromo-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRVYZGVVFZCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487472 | |
Record name | 2,4-dibromo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40487472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-nitrobenzene | |
CAS RN |
51686-78-3 | |
Record name | 2,4-dibromo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40487472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromo-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2,4-dibromo-1-nitrobenzene be used to synthesize specific benzaldehyde derivatives?
A1: Yes, research [] demonstrates the use of 2,4-dibromo-1-nitrobenzene in the synthesis of 5-bromo-2-nitrobenzaldehyde. This synthesis leverages the regioselective nature of a bromine/lithium exchange reaction. When 2,4-dibromo-1-nitrobenzene reacts with phenyllithium at -105°C in tetrahydrofuran, it preferentially forms a lithium derivative at the bromine atom para to the nitro group. This lithium derivative can then be reacted with dimethylformamide to yield 5-bromo-2-nitrobenzaldehyde.
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